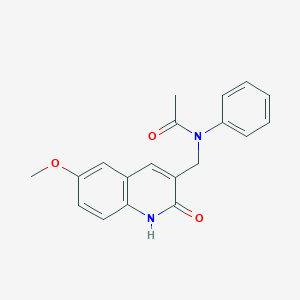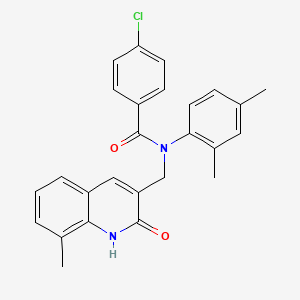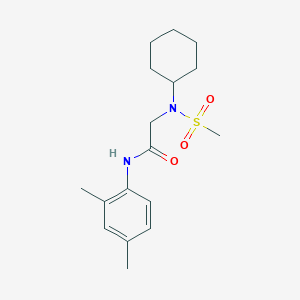
2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide, also known as CMDSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide can inhibit the activity of enzymes such as histone deacetylases, which are involved in the regulation of gene expression. 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide has also been shown to inhibit the activation of various signaling pathways such as the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide can induce apoptosis in cancer cells by activating caspase enzymes. 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide has also been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. Furthermore, 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide in lab experiments is its potent anti-cancer properties. 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide. One of the most promising directions is the development of new anti-cancer drugs based on the structure of 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide. Studies have shown that 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, making it a promising candidate for the development of new anti-cancer drugs. Furthermore, the potential applications of 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide in the treatment of other diseases such as inflammation, diabetes, and neurodegenerative disorders should be further explored. Finally, the development of new synthesis methods for 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide that improve its solubility and bioavailability should be explored.
Synthesis Methods
The synthesis of 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide involves the reaction of N-cyclohexylmethylsulfonamide with 2,4-dimethylphenylacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide.
Scientific Research Applications
2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide is in the treatment of cancer. Studies have shown that 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide has potent anti-cancer properties, which can be attributed to its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its anti-cancer properties, 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide has also been studied for its potential applications in the treatment of other diseases such as inflammation, diabetes, and neurodegenerative disorders. Studies have shown that 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide can inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation. 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, 2-(N-cyclohexylmethylsulfonamido)-N-(2,4-dimethylphenyl)acetamide has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
properties
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-9-10-16(14(2)11-13)18-17(20)12-19(23(3,21)22)15-7-5-4-6-8-15/h9-11,15H,4-8,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWLFSIZLDYKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

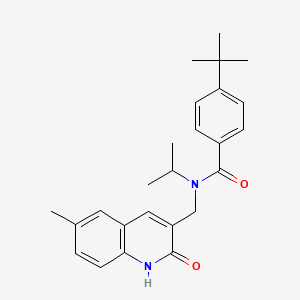

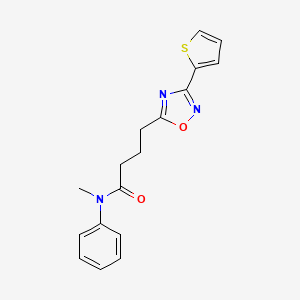


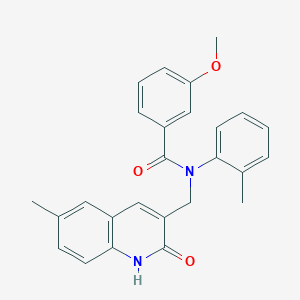
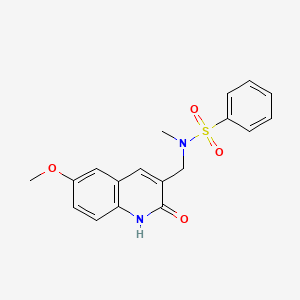


![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)
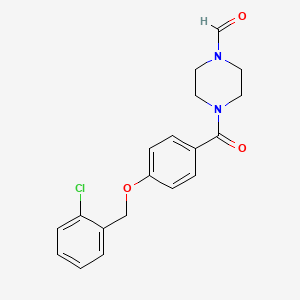
![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)
